![molecular formula C16H17N3O5S B2840806 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034580-40-8](/img/structure/B2840806.png)
3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a type of aromatic organic compound . It also contains a pyrrolidin-3-yl group, which is a type of nitrogen-containing heterocycle, and a pyridazine ring, which is another type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings . The exact geometry would depend on the specific arrangement of the different rings and substituents .科学的研究の応用
Anticancer Applications
One stream of research focuses on the synthesis of imidazo[4,5-c]pyridines and related compounds for their potential anticancer properties. The synthesis routes developed aim at exploring the antitumor activity of these compounds, highlighting the interest in heterocyclic compounds for cancer treatment (Temple et al., 1987).
Antibacterial Applications
Another area of interest is the development of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Research in this area aims at combating bacterial infections through the synthesis of compounds with high antibacterial activities, indicating the critical role of sulfonamides in pharmaceutical development for antibacterial purposes (Azab et al., 2013).
Anti-Inflammatory and Analgesic Applications
Additionally, studies have been conducted on the synthesis of sulfone derivatives of heterocyclic compounds, such as imidazo[2,1-b][1,3]thiazines, for evaluating their anti-inflammatory and analgesic activities. These studies involve structural optimization and in vivo activity evaluation, contributing to the development of non-steroidal anti-inflammatory agents (Slyvka et al., 2022).
将来の方向性
特性
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c20-25(21,13-3-4-14-15(10-13)23-9-8-22-14)19-7-5-12(11-19)24-16-2-1-6-17-18-16/h1-4,6,10,12H,5,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXLYIBNMFUZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。